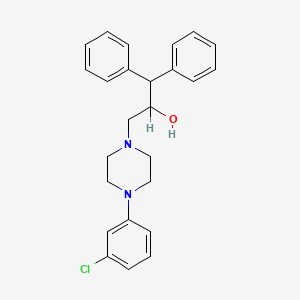

BRL-15572

Overview

Description

BRL-15572 is a compound that acts as a selective antagonist for the serotonin receptor subtype 5-HT1D. It has a high selectivity, approximately 60 times greater, for the 5-HT1D receptor over other related receptors . This selectivity makes this compound a valuable tool in scientific research, particularly in studying the functions of serotonin receptors.

Mechanism of Action

Target of Action

The primary target of “3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol” is the h5-HT 1D receptor . This compound acts as a selective antagonist for this receptor, displaying 60-fold selectivity over h5-HT 1B . The h5-HT 1D receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin, or 5-hydroxytryptamine (5-HT), which plays a significant role in mood, anxiety, and happiness.

Mode of Action

Instead, it blocks the receptor and prevents it from being activated by serotonin . This inhibition of the h5-HT 1D receptor can alter the serotonergic signaling pathways, leading to various downstream effects.

Biochemical Pathways

Given its role as a h5-ht 1d antagonist, it likely impacts the serotonergic system and the various physiological processes that this system regulates, including mood, anxiety, and cognitive functions .

Result of Action

The molecular and cellular effects of “3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol” are largely dependent on its antagonistic action on the h5-HT 1D receptor. By blocking this receptor, the compound can modulate serotonergic signaling and potentially influence various physiological processes regulated by this system .

Biochemical Analysis

Biochemical Properties

3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol functions as a selective antagonist for the 5-HT1D receptor, displaying a 60-fold selectivity over the 5-HT1B receptor . This compound interacts primarily with serotonin receptors, blocking the actions of serotonin or serotonergic agonists. It exhibits little or no affinity for a range of other receptor types . The interaction with the 5-HT1D receptor is crucial for its role in modulating neurotransmitter release and influencing various neurological processes.

Cellular Effects

The effects of 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol on cellular processes are significant, particularly in neurons. By antagonizing the 5-HT1D receptor, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate neurotransmitter release, which can impact neuronal communication and overall brain function .

Molecular Mechanism

At the molecular level, 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol exerts its effects by binding to the 5-HT1D receptor, preventing serotonin from activating this receptor . This inhibition can lead to changes in downstream signaling pathways, affecting various cellular functions. The compound’s selectivity for the 5-HT1D receptor over other serotonin receptors is a key aspect of its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, and its long-term effects include sustained modulation of neurotransmitter release and receptor activity .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol vary with dosage. At lower doses, the compound effectively antagonizes the 5-HT1D receptor without significant adverse effects. At higher doses, there may be toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

The metabolic pathways of 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol involve its interaction with various enzymes and cofactors. The compound undergoes biotransformation, leading to the formation of metabolites that can influence its pharmacokinetics and pharmacodynamics . Understanding these pathways is crucial for optimizing its therapeutic use.

Transport and Distribution

Within cells and tissues, 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect its localization and accumulation, which in turn influence its pharmacological effects.

Subcellular Localization

The subcellular localization of 3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol is primarily within neuronal cells, where it targets the 5-HT1D receptors located on the cell membrane . This localization is essential for its function as a receptor antagonist and its ability to modulate neurotransmitter release.

Preparation Methods

The synthesis of BRL-15572 involves several steps, starting with the preparation of the core structure, which includes a piperazine ring and a chlorophenyl group. The synthetic route typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.

Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a chlorine atom is added to the phenyl ring.

Final Assembly: The final step involves the coupling of the piperazine ring with the chlorophenyl group and other necessary functional groups to form this compound.

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis in a laboratory setting involves standard organic chemistry techniques and reagents.

Chemical Reactions Analysis

BRL-15572 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

Reduction: The compound can also undergo reduction reactions, although these are less common.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

BRL-15572 has several scientific research applications, including:

Migraine Research: The compound is used to investigate the role of the 5-HT1D receptor in regulating cerebral blood pressure, which is important in the pathogenesis of migraine headaches.

Drug Development: This compound serves as a reference compound in the development of new drugs targeting serotonin receptors.

Comparison with Similar Compounds

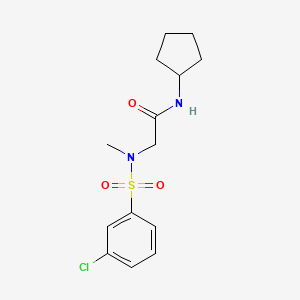

BRL-15572 is unique in its high selectivity for the 5-HT1D receptor compared to other serotonin receptor antagonists. Similar compounds include:

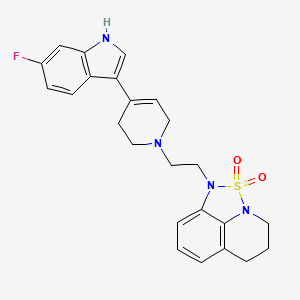

SB-216641: This compound has high affinity for the 5-HT1B receptor but lower affinity for the 5-HT1D receptor.

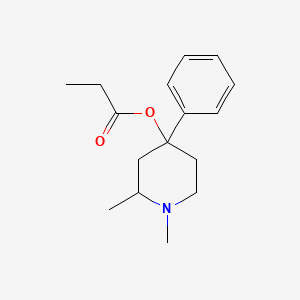

Ketanserin: Although it has some selectivity for serotonin receptors, it has greater affinity for other subtypes.

This compound’s uniqueness lies in its ability to selectively block the 5-HT1D receptor while leaving the 5-HT1B receptor unaffected, making it a valuable tool in serotonin receptor research .

Properties

IUPAC Name |

3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN2O/c26-22-12-7-13-23(18-22)28-16-14-27(15-17-28)19-24(29)25(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-13,18,24-25,29H,14-17,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHCTHPYUOXOGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C(C2=CC=CC=C2)C3=CC=CC=C3)O)C4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4043983 | |

| Record name | 4-(3-Chlorophenyl)-α-(diphenylmethyl)-1-piperazineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

734517-40-9 | |

| Record name | 4-(3-Chlorophenyl)-α-(diphenylmethyl)-1-piperazineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=734517-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BRL 15572 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0734517409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-Chlorophenyl)-α-(diphenylmethyl)-1-piperazineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BRL-15572 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LY8CZE6XUD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

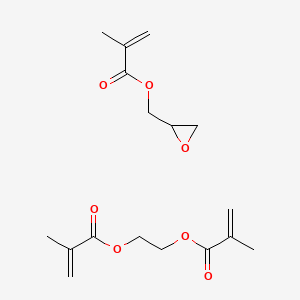

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(4-Butan-2-ylphenyl)sulfonyl-1-piperazinyl]butanoic acid](/img/structure/B1231457.png)

![N-[3-[(4-chlorophenyl)methylthio]-1H-1,2,4-triazol-5-yl]-4-cyanobenzamide](/img/structure/B1231458.png)

![(9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1231472.png)

![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B1231475.png)

![2-[[4-(4-fluorophenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1231476.png)